Ethyl 5-methylidenehept-6-enoate
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Overview
Description
Ethyl 5-methylidenehept-6-enoate is an ester compound characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is further bonded to an ethyl group. Esters like this compound are known for their pleasant odors and are often found in natural fragrances and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylidenehept-6-enoate typically involves the esterification of 5-methylidenehept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylidenehept-6-enoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 5-methylidenehept-6-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Scientific Research Applications
Ethyl 5-methylidenehept-6-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 5-methylidenehept-6-enoate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness: Ethyl 5-methylidenehept-6-enoate stands out due to its unique structure, which includes a double bond adjacent to the ester group. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in simpler esters like ethyl acetate or methyl butyrate .
Properties
CAS No. |
38049-11-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 5-methylidenehept-6-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(3)7-6-8-10(11)12-5-2/h4H,1,3,5-8H2,2H3 |
InChI Key |
ZRXCILLICJZIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=C)C=C |
Origin of Product |
United States |
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